molecular formula C11H15BrClN B6245253 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride CAS No. 2408957-57-1

5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride

Cat. No.: B6245253
CAS No.: 2408957-57-1
M. Wt: 276.6
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride: is a chemical compound with significant interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a dimethyl group, and an amine group attached to an indene ring structure. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps:

    Bromination: The starting material, 2,2-dimethyl-2,3-dihydro-1H-inden-1-amine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride. This step introduces the bromine atom at the 5-position of the indene ring.

    Hydrochloride Formation: The resulting 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation reactions, where the amine group can be oxidized to a nitro group or other higher oxidation states. Reduction reactions can also occur, particularly reducing the bromine atom to a hydrogen atom.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.

    Oxidation Products: Products can include nitro compounds or other oxidized derivatives.

    Reduction Products: Reduced forms of the compound, typically with the bromine replaced by hydrogen.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride is used as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, this compound is investigated for its potential pharmacological properties. It may serve as a precursor for the synthesis of bioactive molecules that can interact with specific biological targets, such as enzymes or receptors, making it useful in drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique structure allows for the development of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride depends on its application. In pharmacological contexts, it may interact with molecular targets such as enzymes, receptors, or ion channels. The bromine atom and the amine group can form specific interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dihydro-1H-inden-1-amine: Lacks the dimethyl groups, which can affect its reactivity and solubility.

    2,2-Dimethyl-2,3-dihydro-1H-inden-1-amine:

    5-Chloro-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.

Uniqueness

The presence of both the bromine atom and the dimethyl groups in 5-bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine hydrochloride gives it unique properties compared to its analogs. These structural features influence its reactivity, solubility, and potential interactions with biological targets, making it a compound of interest in various research fields.

Properties

CAS No.

2408957-57-1

Molecular Formula

C11H15BrClN

Molecular Weight

276.6

Purity

95

Origin of Product

United States

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